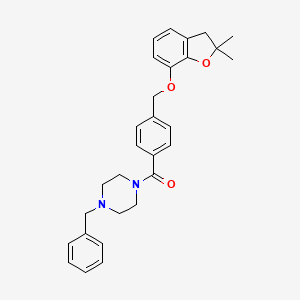

(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is an organic compound known for its unique chemical structure, which contains elements of both benzofuran and piperazine rings. The inclusion of these structural motifs makes the compound of significant interest in various scientific fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran moiety and the piperazine ring separately, followed by a series of coupling reactions to combine these structures under controlled conditions. Common solvents such as dichloromethane, and catalysts like palladium on carbon, are used to facilitate these reactions.

Industrial Production Methods: : In an industrial setting, the compound can be synthesized through large-scale batch or continuous flow processes. Industrial production often leverages automated systems to maintain precision in reaction conditions, ensuring consistent yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially forming products where the benzofuran ring is modified to form ketones or carboxylic acids.

Reduction: : Reduction reactions might target the carbonyl group within the methanone moiety, leading to the formation of alcohol derivatives.

Substitution: : Nucleophilic aromatic substitution can occur on the benzofuran or benzyl groups, depending on the reagents and conditions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as lithium aluminium hydride or sodium borohydride.

Various nucleophiles including halides, amines, and thiols.

Major Products: : The major products from these reactions depend on the type of reaction and conditions used, but generally include derivatives of the original compound with modifications at the benzofuran, piperazine, or methanone functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block in the synthesis of complex organic molecules due to its multifunctional structure. Biology : Explored for potential interactions with biological macromolecules, influencing studies in biochemistry. Medicine : Investigated for therapeutic properties, possibly as a precursor to pharmacologically active compounds. Industry : Utilized in the development of specialty chemicals and materials, such as in the formulation of advanced polymers or coatings.

Wirkmechanismus

The compound's mechanism of action in biological systems is speculative and based on its structural motifs. It is thought to interact with specific molecular targets, such as G-protein coupled receptors or ion channels, through its piperazine moiety. This interaction may influence cellular pathways involved in neurotransmission or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Benzylpiperazin-1-yl)(4-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Similar structure, slight variation in substitution pattern.

(4-Benzylpiperazin-1-yl)(4-((2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Lacks the 2,2-dimethyl groups, altering its physical and chemical properties.

Uniqueness: : The presence of both benzofuran and piperazine rings in (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone offers unique structural versatility. This duality enhances its reactivity profile and potential binding affinity in biological applications.

Biologische Aktivität

The compound (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5O3S2, indicating a complex structure that may contribute to its biological activity. The compound features a piperazine ring, which is known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties exhibit a variety of biological activities, including:

- Antidepressant Effects : Piperazine derivatives are often studied for their potential antidepressant properties. For instance, studies have shown that certain piperazine-based compounds can inhibit serotonin reuptake, thus enhancing mood regulation .

- Antimicrobial Activity : Some piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The presence of the benzofuran moiety in the compound may enhance its efficacy against pathogens .

- CNS Activity : The compound's structure suggests potential interactions with central nervous system (CNS) receptors. Research has indicated that similar piperazine compounds can act as antagonists or agonists at various neurotransmitter receptors, influencing neurological pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Serotonin Receptor Modulation : Interaction with serotonin receptors could explain the antidepressant-like effects observed in related piperazine compounds.

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, potentially leading to enhanced cholinergic activity which is beneficial in cognitive disorders .

- Antioxidant Activity : Certain structural components may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antidepressant Study : A study investigating a series of piperazine derivatives found that modifications in the benzyl group significantly affected their binding affinity to serotonin receptors, suggesting that similar modifications in our compound could enhance its antidepressant efficacy .

- Antimicrobial Efficacy : Research on benzofuran derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may exhibit similar properties due to the presence of the benzofuran structure .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4-benzylpiperazin-1-yl)-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3/c1-29(2)19-25-9-6-10-26(27(25)34-29)33-21-23-11-13-24(14-12-23)28(32)31-17-15-30(16-18-31)20-22-7-4-3-5-8-22/h3-14H,15-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDJOOFBJVBRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.